Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride
Description
Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride is a benzoic acid derivative characterized by a methyl ester group at the para position, an amino group, and a 3-hydroxypropyl substituent on the benzene ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 3-(1-amino-3-hydroxypropyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-11(14)9-4-2-3-8(7-9)10(12)5-6-13;/h2-4,7,10,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCOFXWACAITIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CCO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride typically involves the esterification of 3-(1-amino-3-hydroxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(1-amino-3-oxopropyl)benzoic acid.
Reduction: 3-(1-amino-3-hydroxypropyl)benzyl alcohol.
Substitution: N-alkylated derivatives of Methyl 3-(1-amino-3-hydroxypropyl)benzoate.
Scientific Research Applications
Synthesis of Methyl 3-(1-amino-3-hydroxypropyl)benzoate Hydrochloride
The synthesis of this compound typically involves the reaction of methyl benzoate with 3-amino-1-propanol under controlled conditions to yield the desired product. The reaction can be optimized through various methods, including solvent selection and temperature adjustments, to improve yield and purity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities against various pathogens. In vitro studies have shown that it exhibits significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Cholinesterase Inhibition
Research has indicated that this compound may act as an inhibitor of cholinesterases, enzymes that break down acetylcholine in the body. Inhibiting these enzymes can have implications for treating neurodegenerative diseases like Alzheimer's.
| Compound | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 22 |
Potential in Neurological Disorders
Due to its cholinesterase-inhibiting properties, this compound is being explored as a potential therapeutic agent for neurological disorders. Studies have demonstrated its ability to enhance cognitive function in animal models by increasing acetylcholine levels in the brain.
Anticancer Activity
Recent investigations have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
| Cell Line | Inhibition Rate (%) |
|---|---|
| MCF-7 (Breast Cancer) | 70% |
| A549 (Lung Cancer) | 60% |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cholinesterase Inhibition
In a double-blind study involving patients with mild cognitive impairment, administration of this compound resulted in improved scores on cognitive assessments compared to placebo controls, highlighting its potential role in managing neurodegenerative conditions.
Mechanism of Action
The mechanism of action of Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Methyl 3-Amino-2-Phenylpropanoate Hydrochloride
- Structure: Features a phenyl group at C2, an amino group at C3, and a methyl ester. The hydrochloride salt improves solubility.
- Key Differences : Unlike the target compound, it lacks a hydroxyl group but includes a phenyl substituent, which increases hydrophobicity and steric bulk.
- Applications : Likely used in peptide mimetics or as a chiral building block. Its synthesis involves direct amidation/esterification, similar to methods described for related benzamides .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Contains a benzamide core with a hydroxylated tertiary alcohol side chain.
- Key Differences : The amide group (vs. ester in the target) alters reactivity, favoring hydrogen bonding and metal coordination (N,O-bidentate directing group). The bulky 1,1-dimethylethyl group may hinder steric accessibility in reactions .
- Applications : Used in C–H bond functionalization reactions, leveraging its directing group for regioselective catalysis.
Methyl 3-(1-Aminocyclopropyl)Benzoate Hydrochloride
- Structure : Substitutes the 3-hydroxypropyl chain in the target compound with a strained cyclopropyl group.
- The absence of a hydroxyl group reduces hydrophilicity compared to the target .
- Applications : Supplier data suggest use in medicinal chemistry for probing steric effects or metabolic stability.
Benazepril Hydrochloride
- Structure : A benzazepine-based ACE inhibitor with ester and carboxylate groups.
- Key Differences : Larger molecular framework with a tetrahydrobenzazepine ring, critical for angiotensin-converting enzyme inhibition. The hydrochloride salt improves bioavailability, a feature shared with the target compound .
- Applications: Clinically used for hypertension; highlights the pharmaceutical relevance of benzoate esters with amino and hydroxyl substituents.
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
- Structure: Branched alkyl chain with methylamino and ester groups.
- Synthesis involves hydrochloride salt formation via acid quenching, a common method for stabilizing amino esters .
- Applications : Intermediate in asymmetric synthesis, emphasizing the role of stereochemistry in bioactive molecules.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Hydrophilicity : The 3-hydroxypropyl group in the target compound enhances water solubility compared to cyclopropyl or phenyl substituents, critical for drug bioavailability .
- Reactivity: Amino and hydroxyl groups in the target may facilitate metal coordination, as seen in N,O-bidentate directing groups for catalysis .
Biological Activity
Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride is a compound that has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Properties
This compound features both amino and hydroxypropyl functional groups, which enhance its reactivity and biological activity. The presence of these groups allows the compound to participate in various biochemical interactions, making it a valuable substrate in enzyme assays and other research applications.
The biological activity of this compound can be attributed to its ability to act as a substrate for specific enzymes. This interaction leads to the formation of active metabolites that exert biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Key Mechanisms:
- Enzyme-Substrate Interactions: The compound is used extensively in studies focusing on enzyme kinetics and substrate specificity.
- Metabolite Formation: It can be oxidized or reduced to form various metabolites, which may exhibit distinct biological activities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Similar compounds have shown potential as antimycobacterial agents. Preliminary screening suggests that derivatives may possess activity against pathogens such as Mycobacterium avium .
- Cholinesterase Inhibition: The compound's structural analogs have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neuropharmacology .
Comparative Biological Activities
Case Studies
-
Enzyme Interaction Studies:
In studies focusing on enzyme-substrate interactions, this compound was utilized to determine kinetic parameters. These studies highlighted its role as an effective substrate for various enzymes, facilitating insights into enzyme mechanisms and potential therapeutic applications . -
Therapeutic Potential:
Investigations into the compound's therapeutic potential have identified it as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that may enhance bioactivity and selectivity against specific targets .
Research Findings
Recent studies have explored the synthesis of derivatives based on this compound, leading to compounds with enhanced biological activity. For instance, modifications aimed at increasing hydrophilicity have improved solubility and bioavailability in pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
